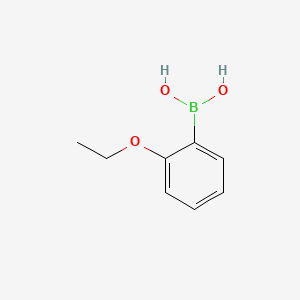

2-Ethoxyphenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-ethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGFCTCGCMKEILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370564 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213211-69-9 | |

| Record name | 2-Ethoxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-ethoxyphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethoxyphenylboronic acid physical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Ethoxyphenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core physical, chemical, and reactive properties of this compound. The information presented herein is synthesized from established technical data sources to ensure accuracy and reliability, providing a foundation for its effective application in synthetic chemistry.

Introduction: The Strategic Utility of this compound

This compound is a versatile organoboron compound that has garnered significant attention in organic synthesis.[1] Its structure, featuring an ethoxy group ortho to the boronic acid moiety, imparts unique electronic properties that enhance its reactivity, particularly in palladium-catalyzed cross-coupling reactions.[2] This makes it a valuable building block for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The primary utility of this reagent is demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1][2] This guide provides an in-depth examination of its fundamental properties, reactivity, and practical handling protocols to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its storage, handling, and application in chemical reactions. These properties have been compiled from various chemical suppliers and databases to provide a consolidated overview.

Table 1: Summary of Key Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 213211-69-9 | [1][3][4] |

| Molecular Formula | C₈H₁₁BO₃ | [1][3][4] |

| Molecular Weight | 165.98 g/mol | [1][3][4] |

| Appearance | White to light yellow or off-white crystalline powder/solid. | [1][5][6][7] |

| Melting Point | 97-102 °C (lit.) or 103 °C (lit.) | [1][3][5][6] |

| Boiling Point | 328.8 °C at 760 mmHg (Predicted/Calculated) | [5][6] |

| Density | ~1.1 g/cm³ | [5][6] |

| Flash Point | 152.7 °C (Predicted/Calculated) | [5][6] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [6] |

| pKa | 8.57 ± 0.58 (Predicted) | [6] |

Note: Some properties, such as boiling point and flash point, are predicted values from computational models.

Stability and Storage

Proper storage is crucial to maintain the integrity and reactivity of this compound. The compound is a combustible solid and should be stored accordingly.[3] It is also noted to contain varying amounts of its anhydride, which forms through the dehydration of the boronic acid.[3]

Recommended Storage Conditions:

-

Temperature: Store in a refrigerator (+4°C) or at room temperature in a dry environment.[5][6]

-

Atmosphere: Keep in a dark place, sealed in a dry, well-ventilated area.[6]

-

Container: The container should be tightly closed to prevent moisture absorption and degradation.[5]

Reactivity and Key Applications

The synthetic utility of this compound is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions

This reagent is extensively used in Suzuki-Miyaura cross-coupling to form C-C bonds.[1][3] The electron-donating nature of the ortho-ethoxy group enhances the nucleophilicity of the boronic acid, which can facilitate the crucial transmetalation step in the catalytic cycle, often leading to high reaction yields.[2] This reaction is fundamental for synthesizing a wide range of biaryl compounds, which are key intermediates in pharmaceutical and materials science research.[1][2]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Other Notable Reactions

Beyond its primary role in Suzuki-Miyaura coupling, this compound is also a reactant in other important transformations, including:

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative, generalized protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is based on established methodologies and should be optimized for specific substrates.[9]

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.

Materials:

-

Aryl halide (e.g., Aryl Bromide) (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent system (e.g., 1,4-Dioxane/Water, Toluene, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup:

-

To a flame-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add the degassed solvent system to the reaction vessel via syringe.

-

-

Reaction Execution:

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the desired biaryl product.

-

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5][7][10] It may also be harmful if swallowed.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or eyeshields are mandatory.[3]

-

Hand Protection: Wear suitable chemical-resistant gloves.[3]

-

Respiratory Protection: Use a type N95 (US) dust mask or equivalent if handling in a poorly ventilated area or if dust is generated.[3]

-

Skin Protection: Wear suitable protective clothing.[6]

Handling Procedures:

-

Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[5]

-

Avoid contact with skin and eyes.[5]

-

In case of contact, rinse the affected area immediately with plenty of water.[6] For eye contact, remove contact lenses if present and continue rinsing.[10] Seek medical advice if irritation persists.[7][11]

Caption: A workflow outlining the key steps for safe handling and storage.

Conclusion

This compound is a highly valuable and reactive building block for modern organic synthesis. Its favorable electronic properties, stemming from the ortho-ethoxy substituent, make it an efficient coupling partner in Suzuki-Miyaura reactions and other carbon-carbon and carbon-heteroatom bond-forming transformations. A thorough understanding of its physical properties, stability, and handling requirements, as detailed in this guide, is essential for its safe and effective use in the laboratory. By adhering to the outlined protocols, researchers can confidently employ this reagent to construct complex molecular architectures, advancing efforts in drug discovery and materials science.

References

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Ethoxyphenyl)boronic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. chembk.com [chembk.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. This compound | 213211-69-9 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

2-Ethoxyphenylboronic acid chemical structure and analysis

An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: Structure, Analysis, and Synthetic Applications

Introduction: A Versatile Reagent in Modern Synthesis

In the landscape of contemporary organic synthesis, arylboronic acids stand as indispensable tools, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions. Among these, this compound, a white to off-white solid, has emerged as a particularly valuable reagent. Its unique structural features—an ortho-ethoxy substituent on the phenyl ring—impart specific steric and electronic properties that are highly advantageous in the targeted synthesis of complex molecules.[1] This guide, designed for researchers and drug development professionals, provides an in-depth examination of the chemical structure, analytical characterization, and core applications of this compound, with a focus on field-proven insights and robust, self-validating methodologies. Its utility is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation essential for creating the molecular frameworks of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Chemical Identity and Physicochemical Properties

This compound is an organoboron compound characterized by a boronic acid functional group [-B(OH)₂] attached to a benzene ring, which is substituted with an ethoxy group (-OCH₂CH₃) at the ortho (C2) position. This substitution pattern is critical to its reactivity and utility. The boronic acid moiety can form stable complexes with diols and participates readily in transmetalation with palladium catalysts, while the ethoxy group influences the electronic density of the aromatic ring, enhancing its reactivity in certain coupling reactions.[1][2]

It's important to note that, like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride form, a trimeric boroxine, especially upon heating or under dehydrating conditions. This is a critical consideration for both storage and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₁BO₃ | [3][4][5] |

| Molecular Weight | 165.98 g/mol | [3][5] |

| CAS Number | 213211-69-9 | [3][5] |

| Appearance | White to off-white solid/powder | [4] |

| Melting Point | 97-103 °C (lit.) | [1][3][4] |

| Boiling Point | 328.8 ± 44.0 °C (Predicted) | [4] |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane; insoluble in water. | [4] |

| SMILES String | CCOc1ccccc1B(O)O | [5] |

| InChI Key | DGFCTCGCMKEILT-UHFFFAOYSA-N | [3][5] |

Analytical Characterization: A Self-Validating Workflow

The success of any synthetic protocol hinges on the quality of the starting materials. Therefore, a robust analytical workflow to confirm the identity and purity of this compound is not merely a preliminary step but a self-validating system that ensures reproducibility. Impurities can lead to side reactions, lower yields, and complex purification challenges.

Experimental Protocol 1: Purity Assessment by Reverse-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of boronic acids. The following method provides a reliable protocol for separating the target compound from potential impurities.

Causality: A C18 column is chosen for its broad applicability in retaining nonpolar to moderately polar organic compounds. The acidic mobile phase (formic acid) ensures that the boronic acid is in its neutral, protonated state, leading to better retention and sharper peaks. Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds.

Methodology:

-

System Preparation: Use an HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a 50:50 mixture of Mobile Phase A and B to a concentration of ~0.5 mg/mL.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the relative peak area of the main component.

Experimental Protocol 2: Identity Confirmation by Spectroscopy

While HPLC confirms purity, spectroscopic methods are required to validate the chemical structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment. For this compound, one would expect characteristic signals for the aromatic protons (multiplets in the ~6.8-7.8 ppm range), the ethoxy methylene protons (-OCH₂-) as a quartet around 4.1 ppm, the ethoxy methyl protons (-CH₃) as a triplet around 1.4 ppm, and a broad singlet for the boronic acid hydroxyl protons [-B(OH)₂], which may be exchangeable with D₂O.[6][7]

-

¹³C NMR: Confirms the carbon skeleton. Expected signals include those for the aromatic carbons, the ipso-carbon attached to boron (which may be broad or unobserved), and the two distinct carbons of the ethoxy group.[5][8]

B. Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight.[9]

Causality: ESI is a soft ionization technique ideal for polar molecules like boronic acids. Analysis in negative ion mode is often preferred and will show the [M-H]⁻ ion. It is crucial to be aware that boronic acids can dehydrate in the MS source, leading to the observation of ions corresponding to the trimeric boroxine.[9] Optimized, gentle source conditions can minimize this fragmentation.

Methodology (ESI-MS):

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample directly into the mass spectrometer.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Analysis: Look for the deprotonated molecular ion [C₈H₁₁BO₃ - H]⁻ at an m/z corresponding to ~165.07.

Visualization: Analytical Workflow

The following diagram illustrates the logical flow of a comprehensive quality control analysis for this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - 213211-69-9 - Structure, Synthesis, Properties [organoborons.com]

- 4. chembk.com [chembk.com]

- 5. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. raineslab.com [raineslab.com]

- 7. rsc.org [rsc.org]

- 8. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR [m.chemicalbook.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2-Ethoxyphenylboronic Acid in Organic Solvents

<_ _>

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-ethoxyphenylboronic acid in a range of organic solvents. Recognizing the limited availability of specific, consolidated solubility data for this compound, this document emphasizes the fundamental principles governing solubility and presents a robust, field-proven experimental methodology for its accurate determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the solubility characteristics of this compound for applications in organic synthesis, formulation development, and process optimization. The protocols and theoretical discussions are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and Its Solubility

This compound, a member of the versatile arylboronic acid family, is a crucial reagent in modern organic chemistry.[1] Its primary application lies in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] Beyond this, it serves as a reactant in ipso-amidation and oxidative coupling reactions.[1] The efficiency, yield, and scalability of these synthetic transformations are intrinsically linked to the solubility of the boronic acid in the chosen reaction medium.

In the context of drug development, understanding solubility is paramount. It influences not only the reaction kinetics but also purification processes such as crystallization, and is a critical parameter in formulation science. An in-depth knowledge of how this compound behaves in different organic solvents allows for the rational selection of solvent systems to optimize reaction conditions, enhance purification efficiency, and develop stable, effective formulations.

This guide will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol for its determination, and discuss the interpretation of the resulting data.

Foundational Principles: Factors Governing the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For this compound, a solid at room temperature with a melting point of 97-102°C, its dissolution in an organic solvent is governed by the interplay of several factors.[1][2]

2.1. Molecular Structure and Intermolecular Forces

The structure of this compound (Figure 1) dictates the types of intermolecular forces it can engage in. The presence of the boronic acid moiety, -B(OH)₂, allows for strong hydrogen bonding, both as a hydrogen bond donor (from the -OH groups) and acceptor (at the oxygen atoms). The phenyl ring and the ethoxy group introduce van der Waals forces and dipole-dipole interactions.

-

"Like Dissolves Like": This adage is a useful starting point. Solvents that can participate in similar intermolecular interactions with this compound are more likely to be effective.

-

Hydrogen Bonding: Protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) are expected to be good solvents due to their ability to disrupt the hydrogen bonding network in the solid boronic acid and form new solute-solvent hydrogen bonds.

-

Polarity: The overall polarity of the solvent plays a crucial role. The solubility of phenylboronic acid, a related compound, is significantly influenced by solvent polarity, with higher solubility observed in more polar solvents like ethers and ketones, and very low solubility in nonpolar hydrocarbons.[3][4] A similar trend can be anticipated for the 2-ethoxy derivative.

2.2. The Role of the Solvent

The choice of solvent is the most critical variable in determining solubility. Organic solvents can be broadly categorized, and their properties will dictate their effectiveness in dissolving this compound.

-

Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, making them excellent candidates for dissolving boronic acids.

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Ethyl Acetate): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for polar organic compounds. Phenylboronic acid exhibits high solubility in ketones and ethers.[3][4]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents primarily interact through weak van der Waals forces and are generally poor solvents for polar compounds like boronic acids.[3]

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can be effective in dissolving a range of organic compounds. Chloroform has been shown to be a moderately effective solvent for phenylboronic acid.[3][4]

2.3. Temperature Effects

The solubility of most solids in liquids increases with temperature. This is because the dissolution process is often endothermic, meaning it requires an input of energy to overcome the lattice energy of the solid and to create space for the solute molecules in the solvent. The extent to which temperature affects solubility is specific to each solute-solvent system.

2.4. Boronic Acid Anhydride (Boroxine) Formation

A unique aspect of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[5] This equilibrium between the monomeric acid and the trimeric boroxine can be influenced by the solvent and temperature, which can in turn affect the measured solubility.[5][6] It is a crucial consideration when interpreting solubility data, as the presence of boroxine can lead to non-ideal behavior.[6]

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for thermodynamic solubility measurement.[7]

Materials and Instrumentation

Materials:

-

This compound (≥95% purity)[1]

-

Selected organic solvents (HPLC grade or equivalent purity)

-

Volumetric flasks

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator shaker

-

Syringe filters (0.22 µm, compatible with the chosen solvents)

-

Syringes

-

Autosampler vials

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

Step 1: Preparation of Calibration Standards

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to prepare a set of at least five calibration standards of decreasing concentration.

-

Analyze the calibration standards using the chosen analytical method (HPLC or UV-Vis spectroscopy) to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

Step 2: Sample Preparation and Equilibration

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a constant concentration.

Step 3: Sampling and Analysis

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into an autosampler vial. This step is critical to remove any undissolved solid particles.

-

If necessary, dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the prepared sample using the same analytical method as for the calibration standards.

Step 4: Calculation of Solubility

-

Determine the concentration of this compound in the analyzed sample using the calibration curve.

-

If the sample was diluted, multiply the measured concentration by the dilution factor to obtain the concentration of the saturated solution.

-

The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the solubility in appropriate units, such as g/L or mol/L.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |

| Methanol | Protic Alcohol | 32.7 | > 200 | > 1.20 |

| Ethanol | Protic Alcohol | 24.5 | 150 | 0.90 |

| Acetone | Polar Aprotic Ketone | 21.0 | 180 | 1.08 |

| Tetrahydrofuran (THF) | Polar Aprotic Ether | 7.6 | 120 | 0.72 |

| Ethyl Acetate | Polar Aprotic Ester | 6.0 | 50 | 0.30 |

| Dichloromethane | Halogenated | 9.1 | 45 | 0.27 |

| Toluene | Aromatic Hydrocarbon | 2.4 | < 5 | < 0.03 |

| Hexane | Aliphatic Hydrocarbon | 1.9 | < 1 | < 0.006 |

Note: The data in this table are illustrative and intended to demonstrate the expected trends. Actual experimental values should be determined using the protocol described above.

Interpretation of Results: The illustrative data in Table 1 aligns with the theoretical principles discussed earlier. The highest solubility is observed in polar protic and polar aprotic solvents, where strong solute-solvent interactions (hydrogen bonding and dipole-dipole forces) can overcome the solute-solute interactions in the solid state. The solubility decreases significantly as the solvent polarity decreases, with very low solubility in nonpolar hydrocarbon solvents. This trend is consistent with observations for the parent compound, phenylboronic acid.[3][4]

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and organic solvents.[1][8]

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or solvent vapors.[8][9] Boronic acids can be respiratory irritants.[10]

-

Skin and Eye Contact: this compound is a skin and eye irritant.[11] In case of contact, flush the affected area with copious amounts of water.[8]

-

Storage: Store this compound in a tightly sealed container in a cool, dry place.[8] Boronic acids can be hygroscopic.

Conclusion

This technical guide has provided a comprehensive overview of the principles and practices for determining the solubility of this compound in organic solvents. While specific, comprehensive solubility data for this compound is not widely published, the theoretical framework and detailed experimental protocol presented here empower researchers to generate reliable and reproducible data. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental requirement for the successful application of this compound in synthesis, purification, and formulation. By following the self-validating methodologies outlined in this guide, scientists can make informed decisions in their research and development endeavors, leading to more efficient and robust processes.

References

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound - Physico-chemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734902, (2-Ethoxyphenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]

-

Wilson Salt. (n.d.). SAFETY DATA SHEET BORIC ACID. Retrieved from [Link]

-

Nanopartikel.info. (n.d.). nanoGR R Standard Operation Procedure for static solubility testing of NM suspension. Retrieved from [Link]

-

European Union. (2021, February 15). STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Retrieved from [Link]

-

Organic-Chemistry.org. (n.d.). This compound - 213211-69-9 - Structure, Synthesis, Properties. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents [PDF].

- Adamczyk-Woźniak, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

RIVM. (n.d.). Standard Operating Procedure - Protocol for the measurement of water solubility. Retrieved from [Link]

-

Nanopartikel.info. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

PubMed. (2025, May 26). Solvent Effects in Boronic Acid-Diol Binding. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. Retrieved from [Link]

-

Solubility of Things. (n.d.). Spectroscopy and its applications. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814–824.

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (n.d.). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

-

Figshare. (2025, May 26). Solvent Effects in Boronic Acid-Diol Binding - The Journal of Organic Chemistry. Retrieved from [Link]

-

Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Eurofins. (2022, November 7). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]

-

Eurofins. (n.d.). Analytical Method Summaries. Retrieved from [Link]

-

ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]

-

ResearchGate. (2025, October 13). Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. Retrieved from [Link]

-

Reddit. (2017, December 19). Purification of boronic acids?. Retrieved from [Link]

Sources

- 1. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chembk.com [chembk.com]

- 3. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 4. d-nb.info [d-nb.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. wilsonsalt.com [wilsonsalt.com]

- 10. laballey.com [laballey.com]

- 11. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Ethoxyphenylboronic Acid: A Cornerstone Reagent in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Substituted Arylboronic Acid

2-Ethoxyphenylboronic acid (CAS Number: 213211-69-9) is a versatile organoboron compound that has emerged as a crucial building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science.[1] Its structure, featuring a boronic acid functional group ortho to an ethoxy group on a phenyl ring, imparts unique reactivity and selectivity, making it an invaluable tool for the construction of complex molecular architectures.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

The boronic acid moiety allows for participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[1][3] The presence of the 2-ethoxy group influences the electronic and steric properties of the molecule, which can be strategically exploited to fine-tune reaction outcomes and introduce specific functionalities into target molecules.[4][5] This has led to its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This compound is typically a white to off-white solid powder.[6] Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 213211-69-9 | [7] |

| Molecular Formula | C8H11BO3 | [6] |

| Molecular Weight | 165.98 g/mol | [7] |

| Melting Point | 97-102 °C (lit.) | [2][6] |

| Boiling Point | 328.8±44.0 °C (Predicted) | [6] |

| Appearance | White to off-white solid | [6][8] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane; insoluble in water. | [6] |

Safety and Handling: this compound is classified as an irritant and is harmful if swallowed.[6][7] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this compound.[6][8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from oxidizing agents.[10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like this compound) and an organohalide or triflate, catalyzed by a palladium complex.[3][12] This reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and high yields.[13]

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In this reaction, this compound serves as the organoboron partner, providing the 2-ethoxyphenyl moiety to the final coupled product. Its unique electronic and steric properties can influence the rate and efficiency of the transmetalation step.[1]

Applications in Medicinal Chemistry and Drug Discovery

The structural motif of a substituted phenyl ring is prevalent in a vast number of biologically active molecules. This compound provides a direct and efficient route to introduce the 2-ethoxyphenyl group, which can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.[4] These properties are critical for a compound's pharmacokinetic and pharmacodynamic profile.

A notable application of this compound is in the synthesis of potent kinase inhibitors.[4] For instance, it has been utilized in the preparation of pyrazolo[3,4-d]pyrimidine-based inhibitors of Aurora kinases, a family of enzymes implicated in cancer progression.[4] The incorporation of the 2-ethoxyphenyl moiety has been shown to contribute to the potent and selective inhibition of these kinases.[4]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide. This protocol should be adapted and optimized for specific substrates and desired outcomes.

Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling of an aryl bromide with this compound.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.02-0.05 mmol, 2-5 mol%)

-

Base (e.g., K2CO3, Na2CO3, or Cs2CO3, 2.0-3.0 mmol, 2.0-3.0 equiv)

-

Solvent (e.g., a mixture of toluene/ethanol/water or dioxane/water)

-

Reaction vessel (e.g., a round-bottom flask or microwave vial)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a clean and dry reaction vessel, add the aryl bromide, this compound, palladium catalyst, and base.

-

Solvent Addition: Under an inert atmosphere, add the chosen solvent system to the reaction vessel. The use of a degassed solvent is recommended to prevent oxidation of the palladium catalyst.

-

Reaction: Stir the reaction mixture at the desired temperature (typically between 80-110 °C) for the required time (ranging from 2 to 24 hours). The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

-

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry.[7][14]

Rationale for Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide.

-

Catalyst Choice: The choice of palladium catalyst and ligand can significantly impact the reaction efficiency. For challenging substrates, more sophisticated catalyst systems may be required.

-

Base and Solvent: The base is crucial for the activation of the boronic acid for transmetalation.[3] The solvent system is chosen to ensure the solubility of all reactants and facilitate the reaction. Aqueous mixtures are common and often accelerate the reaction.[13]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its utility in the robust and reliable Suzuki-Miyaura cross-coupling reaction has made it a staple in the synthesis of a wide array of complex organic molecules.[1] For researchers and professionals in drug discovery and materials science, a comprehensive understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the development of novel and impactful chemical entities.

References

-

Benchchem. Application Notes and Protocols: 2-Ethoxy-5-methoxyphenylboronic Acid in Medicinal Chemistry.

-

Chem-Impex. This compound.

-

ChemBK. This compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734902, (2-Ethoxyphenyl)boronic acid.

-

Sigma-Aldrich. This compound.

-

ECHEMI. Buy this compound from Conier Chem&Pharma Limited.

-

GlobalChemMall. (2-ethoxy-4,5-difluorophenyl)boronic acid.

-

ChemicalBook. This compound | 213211-69-9.

-

Molbase. This compound.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

ChemicalBook. This compound(213211-69-9) 1H NMR spectrum.

-

Echemi. Buy (2-ethoxyphenyl)boronic acid from JHECHEM CO LTD.

-

TCI Chemicals. SAFETY DATA SHEET - 4-Chloro-2-ethoxyphenylboronic Acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. Boosting Pharmaceutical Synthesis: The Role of 2-Methoxyphenylboronic Acid.

-

Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.

-

ChemicalBook. This compound - Safety Data Sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Suzuki Coupling with High-Purity 2-Ethylphenylboronic Acid.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-6-ethoxyphenylboronic acid.

-

eScholarship. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n.

-

TCI Chemicals. SAFETY DATA SHEET - this compound.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734351, 4-Ethoxyphenylboronic acid.

-

ChemicalBook. 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2734902, (2-Ethoxyphenyl)boronic acid.

-

PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

Tokyo Chemical Industry Co., Ltd. This compound.

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

Wikipedia. Suzuki reaction.

-

Andrew G Myers Research Group. The Suzuki Reaction.

-

ResearchGate. Reactivity of boronic acids: past and present.

-

ChemicalBook. 2-CHLORO-4-ETHOXYPHENYLBORONIC ACID | 313545-44-7.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 邻乙氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound - Safety Data Sheet [chemicalbook.com]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. tcichemicals.com [tcichemicals.com]

- 14. This compound(213211-69-9) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Purification of 2-Ethoxyphenylboronic Acid

Abstract: 2-Ethoxyphenylboronic acid is a pivotal reagent in modern organic synthesis, primarily utilized as a versatile building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] These reactions are fundamental to the creation of complex biaryl structures inherent in many pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide provides a comprehensive, field-proven methodology for the synthesis and purification of this compound, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings of the synthesis, present a detailed, step-by-step protocol, and outline a robust purification strategy to achieve high-purity material suitable for sensitive downstream applications.

Synthesis: The Organolithium Approach

The synthesis of arylboronic acids is most reliably achieved through the reaction of an organometallic reagent with a trialkyl borate.[4][5] For this compound, the preferred method involves the formation of an organolithium species from 2-bromoethoxybenzene, followed by quenching with trimethyl borate. This approach is highly efficient but demands rigorous control of experimental conditions, particularly the exclusion of atmospheric moisture and oxygen.

Principle of the Reaction

The synthesis proceeds in two primary stages:

-

Lithium-Halogen Exchange: 2-Bromoethoxybenzene reacts with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF). This step forms the highly reactive 2-ethoxyphenyllithium intermediate. The reaction is performed at very low temperatures (-78 °C) to prevent unwanted side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.

-

Borylation and Hydrolysis: The nucleophilic 2-ethoxyphenyllithium attacks the electrophilic boron atom of trimethyl borate. This forms a lithium boronate complex. Subsequent acidic workup hydrolyzes this intermediate to yield the final product, this compound.

Visualizing the Synthetic Pathway

The overall transformation from the starting aryl halide to the final boronic acid product is depicted below.

Caption: Step-by-step workflow for the recrystallization of this compound.

Detailed Recrystallization Protocol

-

Solvent Selection: A toluene/hexanes solvent system is effective for this compound. Toluene provides good solubility at elevated temperatures, while hexanes act as an anti-solvent.

-

Dissolution: Place the crude solid into an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (start with ~5 mL per gram of crude material) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

-

Induce Crystallization: Remove the flask from the heat and add hexanes dropwise until the solution becomes persistently cloudy. This indicates the saturation point has been reached.

-

Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

-

Drying: Dry the crystals under high vacuum to a constant weight. The typical melting point for the pure product is 97-102 °C. [1]

Characterization and Quality Control

To ensure the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation. The spectrum should show characteristic signals for the ethoxy group (a triplet and a quartet), distinct aromatic protons, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon framework of the molecule. The carbon atom attached to the boron can sometimes be difficult to observe due to quadrupolar broadening. [6]* ¹¹B NMR (Boron Nuclear Magnetic Resonance): Provides direct information about the boron center. A single, broad signal is expected in the range of 28-33 ppm for a trigonal planar boronic acid. [6]* LC-MS (Liquid Chromatography-Mass Spectrometry): Useful for assessing purity and confirming the molecular weight (165.98 g/mol ). [1]

Safety and Handling

The synthesis of this compound involves several hazardous reagents that require strict safety protocols.

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. [7]It must be handled under an inert atmosphere at all times using proper syringe techniques. [8][9]Wear flame-resistant clothing, safety glasses, and appropriate gloves. [10][11]* Trimethyl Borate: A flammable liquid and vapor. [12]It can cause irritation to the eyes, skin, and respiratory system. [13][14]Handle in a well-ventilated fume hood and avoid sources of ignition. [15][16]* Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-free solvents from a sealed container. Ground and bond all metal containers during transfer. [13] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. [9]An appropriate fire extinguisher (Class D for organometallics) and an emergency shower/eyewash station must be readily accessible. [8][13]

References

- nbutyl lithium safety - YouTube. (2024).

- Common Name: TRIMETHYL BORATE HAZARD SUMMARY. (n.d.). NJ.gov.

- STANDARD OPERATING PROCEDURE n-Butyllithium. (n.d.). Environmental Health and Safety.

- Trimethyl borate SDS, 121-43-7 Safety Data Sheets. (n.d.). ECHEMI.

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

- Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.

- n-Butyllithium - Safety Data Sheet. (2025). ChemicalBook.

- n-Butyllithium-109-72-8.docx. (n.d.). University of Georgia Office of Research.

- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.

- n-Butyllithium 2.5M solution in hexanes. (n.d.). Apollo Scientific.

- Trimethyl Borate Azeo MS107. (2013). Linde.

- trimethyl-borate-msds.pdf. (n.d.). Alkali Metals Limited.

- ICSC 0593 - TRIMETHYL BORATE. (2021). ILO and WHO.

- Boronic acid. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. (2023). PMC - NIH.

- Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). MDPI.

- This compound ≥95%. (n.d.). Sigma-Aldrich.

- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). American Chemical Society.

- This compound - 213211-69-9 - Structure, Synthesis, Properties. (n.d.).

- How to purify boronic acids/boronate esters?. (2016). ResearchGate.

- Can I remove boronic acid using Work up process?. (2016). ResearchGate.

- A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate.

- Purification of boronic acids?. (2017). Reddit.

- This compound. (n.d.). Chem-Impex.

- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. (n.d.). eScholarship.

- This compound(213211-69-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Supporting Information. (n.d.). Wiley-VCH.

- Process for the preparation of boronic acid intermediates. (n.d.). Google Patents.

- Structure, Properties, and Preparation of Boronic Acid Derivatives. (n.d.). ResearchGate.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

- 2-Methoxyphenylboronic acid(5720-06-9) 13C NMR spectrum. (n.d.). ChemicalBook.

- This compound. (2024). ChemBK.

- Alkylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- (PDF) Surfactant Provided Control of Crystallization Polymorphic Outcome and Stabilization of Metastable Polymorphs of 2,6-Dimethoxyphenylboronic Acid. (2025). ResearchGate.

- Improvement on synthesis of different alkyl-phenylboronic acid. (n.d.). PubMed.

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. (n.d.). PMC - NIH.

- Robust perfluorophenylboronic acid-catalyzed stereoselective synthesis of 2,3-unsaturated O-, C-, N- and S-linked glycosides. (2025). ResearchGate.

- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Alternative Met. (n.d.). Benchchem.

Sources

- 1. This compound = 95 213211-69-9 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. enhs.uark.edu [enhs.uark.edu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. research.uga.edu [research.uga.edu]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. ICSC 0593 - TRIMETHYL BORATE [chemicalsafety.ilo.org]

- 13. nj.gov [nj.gov]

- 14. static.prd.echannel.linde.com [static.prd.echannel.linde.com]

- 15. echemi.com [echemi.com]

- 16. alkalimetals.com [alkalimetals.com]

An In-depth Technical Guide to the Stability and Storage of 2-Ethoxyphenylboronic Acid

Introduction: The Strategic Importance of 2-Ethoxyphenylboronic Acid

This compound is a versatile organoboron compound that has become a cornerstone reagent in modern organic synthesis.[1] Its primary utility lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the efficient construction of carbon-carbon bonds.[1] This capability is extensively leveraged in the development of pharmaceuticals, agrochemicals, and advanced materials, where the precise assembly of complex biaryl structures is paramount.[1] The compound's structure, featuring an ortho-ethoxy group, imparts unique reactivity and selectivity profiles.[1] However, like all boronic acids, its utility is intrinsically linked to its chemical stability. A thorough understanding of its degradation pathways and requisite storage conditions is not merely a matter of laboratory best practice; it is fundamental to ensuring experimental reproducibility, reaction efficiency, and the ultimate purity of target molecules. This guide provides an in-depth analysis of the factors governing the stability of this compound, offering field-proven protocols for its storage, handling, and stability assessment.

Part 1: The Chemical Stability Profile of Arylboronic Acids

The perceived simplicity of the boronic acid functional group, -B(OH)₂, belies a complex and dynamic chemical nature. Several degradation pathways can compromise the integrity of this compound, leading to diminished reactivity and the generation of process impurities.

Oxidative Deboronation: The Primary Degradation Pathway

Perhaps the most significant stability concern for boronic acids, particularly in biological or process chemistry contexts, is oxidative deboronation.[2][3][4] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-oxygen bond, converting the boronic acid into its corresponding phenol (2-ethoxyphenol) and boric acid.

The mechanism is initiated by the nucleophilic attack of a reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), on the vacant p-orbital of the boron atom.[3][5] This is followed by the rate-limiting step: a 1,2-migration of the aryl group from the boron to the oxygen atom.[3][6] The resulting boronate ester is labile and undergoes rapid hydrolysis to yield the final products.[3][5] This degradation pathway is a critical consideration in drug development, as oxidative deboronation can be a primary metabolic route for boronic acid-containing active pharmaceutical ingredients (APIs).[7]

Caption: Mechanism of Oxidative Deboronation of this compound.

Protodeboronation: The pH-Dependent Cleavage

Protodeboronation is another common degradation reaction where the C-B bond is cleaved via protonolysis, replacing the boronic acid moiety with a hydrogen atom.[8] This side reaction is undesirable in cross-coupling reactions as it leads to the formation of a non-productive byproduct (ethoxybenzene) and reduces the yield of the desired product.[8]

The propensity for protodeboronation is highly dependent on pH and the electronic nature of the aryl substituent.[8][9] The reaction can proceed through both acid- and base-catalyzed pathways.[8][10]

-

Under acidic conditions, the reaction involves the direct protonation of the C-B bond.

-

Under basic conditions, the boronic acid is converted to the more electron-rich boronate anion [Ar-B(OH)₃]⁻. This species can then undergo unimolecular heterolysis to generate a transient aryl anion, which is subsequently protonated by the solvent.[11] Studies have shown that for some arylboronic acids, particularly those with electron-withdrawing or multiple ortho substituents, the rate of protodeboronation can be significant under the basic conditions typical of Suzuki-Miyaura reactions.[10][11]

Caption: Acid- and Base-Catalyzed Protodeboronation Pathways.

Dehydration and Boroxine Formation

Boronic acids can undergo reversible self-condensation to form cyclic trimetric anhydrides known as boroxines. This is a dehydration process where three molecules of the boronic acid eliminate three molecules of water. While this is not an irreversible degradation, the presence of the boroxine can affect the stoichiometry and kinetics of subsequent reactions. Commercial samples of this compound often contain varying amounts of its corresponding boroxine.[12] The equilibrium between the acid and the boroxine is sensitive to the presence of water; in aqueous media, the equilibrium typically favors the monomeric boronic acid.

Part 2: Core Protocols for Storage and Handling

Given the inherent instabilities, rigorous storage and handling protocols are essential to preserve the integrity and reactivity of this compound.

Recommended Storage Conditions

The primary objectives of proper storage are to minimize exposure to atmospheric oxygen, moisture, heat, and light.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dark place. Refrigeration at 2-8°C is recommended. | Low temperatures slow the rate of all chemical degradation pathways. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative deboronation by excluding atmospheric oxygen and minimizes hydrolysis by excluding moisture. |

| Container | Use a tightly sealed, opaque container. Materials like amber glass or high-density polyethylene (HDPE) are suitable.[13] | Prevents exposure to light and moisture. Ensures no reaction with the container itself. |

| Incompatibilities | Store away from strong oxidizing agents.[14] | To prevent accelerated oxidative degradation. |

Safe Handling Procedures

Proper technique when handling the reagent is critical to maintaining its purity for the duration of its use.

-

Equilibration: Before opening, always allow the container to warm to ambient laboratory temperature. This prevents atmospheric moisture from condensing on the cold solid, which would introduce water and accelerate hydrolysis and boroxine formation.[15]

-

Inert Environment: Whenever possible, handle the solid in an inert atmosphere glovebox. If this is not feasible, minimize the time the container is open to the air.

-

Dispensing: Use clean, dry spatulas and weighing vessels.

-

Resealing: After dispensing the required amount, purge the container headspace with a stream of dry nitrogen or argon before tightly resealing the cap.[15]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. This compound may cause skin, eye, and respiratory irritation.[12][16][17] Handle in a well-ventilated area or a chemical fume hood.[18]

Part 3: Experimental Design for Stability Assessment

For applications in regulated environments such as pharmaceutical development, a formal stability study is often required. The following outlines a robust workflow for assessing the stability of this compound under forced degradation conditions.

Forced Degradation (Stress Testing) Workflow

The goal of stress testing is to identify potential degradation products and elucidate degradation pathways, which helps in developing stability-indicating analytical methods.

Caption: Experimental workflow for forced degradation stability testing.

Analytical Methodologies: A Self-Validating System

The analysis of boronic acids and their esters is challenging due to their potential for on-column hydrolysis during standard reversed-phase HPLC analysis.[19][20] This can give erroneously low purity values for the parent compound and inflated values for the boronic acid degradant.

Key Considerations for Method Development:

-

Stationary Phase: The choice of HPLC column is critical. Columns with low silanol activity (e.g., end-capped C18 phases) can minimize on-column hydrolysis.[20]

-

Mobile Phase: The use of acidic modifiers like formic acid can influence the rate of hydrolysis.[20] Method development should explore analysis with and without pH modifiers.

-

Alternative Techniques: For particularly labile compounds, alternative methods that avoid aqueous mobile phases can be superior.

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can provide good retention and separation for polar boronic acids.[21]

-

Non-Aqueous Capillary Electrophoresis (NACE): NACE is an excellent technique for accurately analyzing boronic esters and their corresponding acids without inducing hydrolysis during the analysis.[19]

-

-

Detection: A combination of UV detection for quantification and Mass Spectrometry (MS) for peak identification and purity assessment provides a comprehensive analytical solution.

Example Protocol: RP-HPLC-UV/MS for Stability Monitoring

-

Column: Use a modern, highly end-capped C18 column (e.g., Waters XTerra MS C18) known to minimize on-column hydrolysis.[20]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Develop a suitable gradient from ~5% B to 95% B over 10-15 minutes to elute the polar boronic acid and any less polar degradants.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 5 µL

-

Detection: UV at 254 nm and in-line ESI-MS for mass identification.

-

System Validation: Inject a known standard of the primary degradant, 2-ethoxyphenol, to confirm its retention time and ensure adequate separation from the parent peak.

Conclusion

This compound is an indispensable tool for synthetic chemists, but its effective use hinges on a deep respect for its inherent chemical instabilities. The principal degradation routes—oxidative deboronation, protodeboronation, and dehydration—can be effectively mitigated through disciplined adherence to strict storage and handling protocols. By implementing the inert atmosphere, low-temperature, and moisture-free conditions outlined in this guide, researchers can significantly extend the shelf-life and preserve the reactivity of this valuable reagent. Furthermore, the application of robust, stability-indicating analytical methods is crucial for validating its quality and ensuring the integrity of the synthetic outcomes it enables.

References

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic Acid with High Oxidative Stability and Utility in Biological Contexts.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. DSpace@MIT.

- Graham, B. J., Windsor, I. W., Gold, B., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. ChemRxiv.

- Alday, I. K., & East, A. L. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.

- ChemicalBook. (2025).

- Various Authors. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study.

- Chem-Impex. This compound.

- Kushwah, B. S., et al. (2024). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities.

- Forst, M. B., et al. (2012). Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.

- Various Authors. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

- TCI Chemicals. (2018). SAFETY DATA SHEET - this compound. TCI Chemicals.

- Wikipedia.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Chloro-2-ethoxyphenylboronic Acid. TCI Chemicals.

- ChemBK. (2024). This compound. ChemBK.

- ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-6-ethoxyphenylboronic acid. ChemicalBook.

- Sigma-Aldrich. This compound. Sigma-Aldrich.

- Kumar, A., et al. (2025). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.

- Benchchem. A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.

- Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Methoxyphenylboronic acid. Fisher Scientific.

- Doubleday, W. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development.

- Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)

- Molbase. This compound - 213211-69-9 - Structure, Synthesis, Properties. Molbase.

- National Center for Biotechnology Information. (2-Ethoxyphenyl)boronic acid. PubChem.

- Wikipedia. Boronic acid. Wikipedia.

- Dennis, C., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.

- Various Authors. (2022). Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids.

- Lab Alley. How to Store Boric Acid. Lab Alley.

- Lumiprobe. Reagent storage conditions. Lumiprobe.

- Graham, B. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC - NIH.

- National Center for Biotechnology Information. (2-Ethoxyphenyl-d9)-boronic acid. PubChem.

- Balapure, K., et al. (2022).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 3. pnas.org [pnas.org]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. laballey.com [laballey.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. (2-Ethoxyphenyl)boronic acid | C8H11BO3 | CID 2734902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chembk.com [chembk.com]

- 19. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Ortho-Alkoxy Advantage: A Technical Guide to the Mechanism of 2-Ethoxyphenylboronic Acid in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Coupling Partner

In the vast landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura reaction stands as a pillar, enabling the efficient construction of carbon-carbon bonds.[1] Central to this transformation are organoboron reagents, with phenylboronic acids being a widely utilized class. Among these, 2-ethoxyphenylboronic acid presents a case of particular interest, not merely as a steric variant of its parent compound, but as an active participant that can significantly influence the catalytic cycle. The presence of the ortho-ethoxy group is not a passive feature; it actively engages in the reaction mechanism, offering a "chelation effect" that can modulate reactivity and selectivity.[2] This technical guide delves into the core mechanism of action of this compound in catalysis, providing insights into the subtle yet impactful role of the ortho-alkoxy substituent.

The Suzuki-Miyaura Catalytic Cycle: A Refined Perspective with this compound

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The introduction of this compound necessitates a closer examination of the transmetalation step, where the unique contribution of the ethoxy group becomes apparent.

Oxidative Addition:

The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This step is typically the rate-determining step and is largely unaffected by the structure of the boronic acid.[3]

Transmetalation: The Key Role of the Ortho-Ethoxy Group

Transmetalation involves the transfer of the aryl group from the boron atom to the palladium center. This process is significantly influenced by the nature of the boronic acid. In the case of this compound, the ortho-ethoxy group can act as a coordinating ligand to the palladium center. This intramolecular coordination, or chelation, is proposed to facilitate the transmetalation step.[2]

This chelation can influence the reaction in several ways:

-

Stabilization of the Transition State: The coordination of the ethoxy group's oxygen atom to the palladium can stabilize the transition state of the transmetalation step, thereby lowering the activation energy and potentially increasing the reaction rate.

-

Geometric Constraint: The formation of a five-membered palladacycle intermediate can impose geometric constraints that favor the transfer of the aryl group to the palladium center.

-

Influence on Selectivity: In reactions involving substrates with multiple reactive sites, this chelation effect can direct the regioselectivity of the coupling.[2]

The electron-donating nature of the ethoxy group also increases the nucleophilicity of the ipso-carbon, further promoting the transfer of the aryl group to the electron-deficient palladium(II) center.[4]

Reductive Elimination:

The final step is the reductive elimination from the diorganopalladium(II) complex, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.